

# indeno[2,1-b]indole synthesis Friedel-Crafts alkylation cyclization

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## Compound Focus: Indeno[2,1-b]indole

CAS No.: 206-72-4

Cat. No.: S8989752

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## Synthetic Methodologies for Indeno[2,1-b]indole

The synthesis of the **indeno[2,1-b]indole** core can be achieved through several cyclization strategies. The table below summarizes two key methods:

Method	Starting Materials	Key Reagents & Conditions	Yield Range	Key Advantage
<b>Friedel-Crafts Alkylation &amp; Cyclization</b> [1]	2-phenylindole derivatives, $\alpha,\beta$ -unsaturated ketones (e.g., methyl vinyl ketone)	$AlCl_3$ , acid-catalyzed cyclization, dehydrogenation	45% - 60%	Scalability
<b>Photo-Nazarov Cyclization</b> [1] [2]	3-acylindole precursors (e.g., indole-2-yl vinyl ketone)	UV light ( $\lambda = 300$ nm), acetonitrile solvent	70% - 91%	Superior regioselectivity and high yield

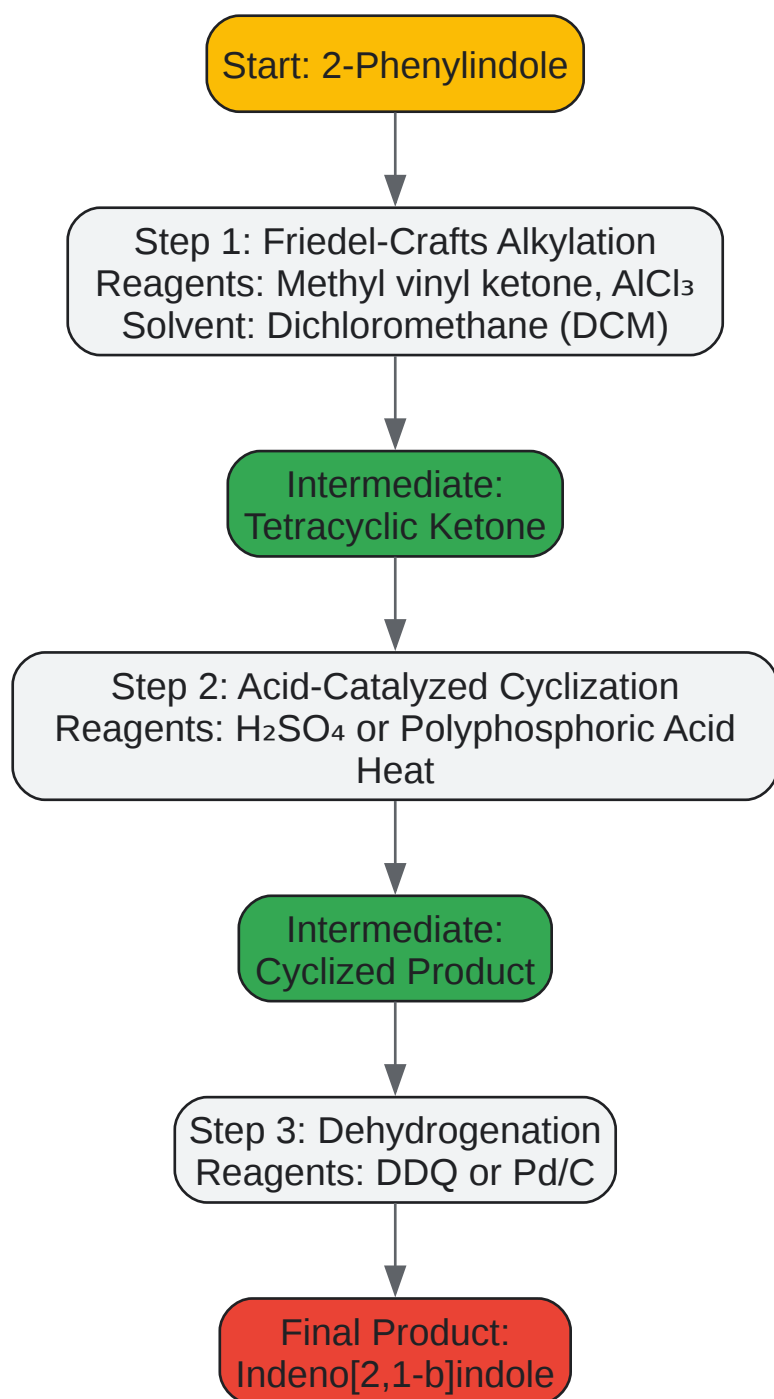
**Choosing a Method:** The Friedel-Crafts approach is a classic, scalable route. In contrast, the Photo-Nazarov reaction is a more modern, efficient method that offers excellent regioselectivity and is particularly useful for synthesizing natural product analogs [1] [2].

## Experimental Protocol: Friedel-Crafts Alkylation and Cyclization

This protocol outlines the synthesis of **indeno[2,1-b]indole** from 2-phenylindole and methyl vinyl ketone, adapted from published synthetic routes [1].

### Workflow Overview

The following diagram illustrates the key stages of the synthesis protocol.



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### Materials

- **Starting Material:** 2-Phenylindole
- **Reagents:** Methyl vinyl ketone, Anhydrous Aluminum Chloride (AlCl<sub>3</sub>), Dichloromethane (DCM, anhydrous), Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or Polyphosphoric Acid, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Palladium on Carbon (Pd/C).

- **Equipment:** Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, argon/nitrogen gas inlet, ice bath, TLC plate, UV lamp, separation funnel, rotary evaporator.

## Procedure

- **Initial Friedel-Crafts Alkylation:**

- Set up a flame-dried round-bottom flask under an inert atmosphere (Ar/N<sub>2</sub>).
- Charge the flask with 2-phenylindole (1.0 equiv) and anhydrous DCM (20 mL per mmol of indole).
- With stirring, add anhydrous AlCl<sub>3</sub> (1.2 equiv) portion-wise at 0°C (ice bath).
- After 30 minutes, slowly add methyl vinyl ketone (1.1 equiv) via dropping funnel.
- Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor reaction progress by TLC.
- Upon completion, carefully quench the reaction by pouring onto crushed ice.
- Extract the aqueous mixture with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure to obtain the crude tetracyclic ketone intermediate [1].

- **Acid-Catalyzed Cyclization:**

- Dissolve the crude intermediate from the previous step in a minimal volume of concentrated H<sub>2</sub>SO<sub>4</sub> (or suspend in polyphosphoric acid) in a round-bottom flask.
- Stir the reaction mixture at 60-80°C for 2-4 hours. Monitor by TLC.
- Carefully pour the cooled reaction mixture onto ice water. A precipitate should form.
- Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Dry the solid to obtain the cyclized product [1].

- **Dehydrogenation (Aromatization):**

- Dissolve the cyclized product (1.0 equiv) in dry toluene or benzene in a round-bottom flask.
- Add DDQ (1.2 equiv) and heat the mixture under reflux for 4-8 hours.
- Alternatively, catalytic dehydrogenation can be performed using Pd/C (10% w/w) in a high-boiling solvent like diphenyl ether at ~250°C.
- After cooling, filter the mixture through a celite pad to remove solids. Concentrate the filtrate under reduced pressure.
- Purify the crude product by recrystallization (from ethanol or toluene) or column chromatography (using silica gel and a hexane/ethyl acetate gradient) to afford pure **indeno[2,1-b]indole** [1].

**Characterization Data** Pure **indeno[2,1-b]indole** should exhibit the following properties [1]:

- **Molecular Formula:** C<sub>15</sub>H<sub>9</sub>N
- **Molecular Weight:** 203.24 g/mol
- **<sup>1</sup>H NMR** (CDCl<sub>3</sub>): δ 7.2 - 8.5 ppm (complex multiplet, aromatic protons)
- **Mass Spectrometry:** m/z 203.1 [M]<sup>+</sup>

## Applications and Biological Activity of Indeno[2,1-b]indole Derivatives

Derivatives of **indeno[2,1-b]indole** show significant promise in medicinal chemistry. Key activities are summarized below.

Biological Activity	Derivative Example	Key Quantitative Data & Target	Proposed Mechanism of Action
<b>Antitumor Activity</b> [1]	5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydro <b>indeno[2,1-b]indole</b> -9,10-dione	<b>IC<sub>50</sub></b> : 0.8 μM (A549 lung carcinoma cells)   <b>Target:</b> Protein kinase CK2 inhibition	Binds ATP-pocket of CK2, disrupting phosphorylation of substrates like Akt, leading to caspase-3-mediated apoptosis.
<b>Reversal of Multidrug Resistance</b> [1]	7-(3,4-dichlorophenyl)-4b,5-dihydroindeno[1,2-b]indol-9-ol	<b>IC<sub>50</sub></b> : 0.2 μM (ABCG2 transporter)   <b>Reversal:</b> 85% reversal of mitoxantrone resistance at 10 μM	Inhibits ABCG2 transporter, blocking drug efflux; phenolic derivatives stimulate ABCG2 ATPase, depleting cellular ATP.
<b>Antitubercular Activity</b> [1]	5,5-dimethyl-11-phenyl-4b,5-dihydro <b>indeno[2,1-b]indole</b>	<b>MIC:</b> 3.13 μg/mL (M. tuberculosis H37Rv)	Disrupts mycolic acid biosynthesis, a critical component of the bacterial cell wall.

## Conclusion and Research Outlook

The Friedel-Crafts alkylation cyclization provides a reliable, scalable route to the **indeno[2,1-b]indole** scaffold. The subsequent derivatives exhibit diverse and potent biological activities, making them promising candidates for development in oncology (particularly as CK2 inhibitors and MDR reversers) and as novel antitubercular agents [1].

Future research directions include hybridizing the **indeno[2,1-b]indole** core with transition metal complexes for photocatalytic applications and conducting further SAR studies to optimize substituents for enhanced potency and selectivity against targets like the ABCG2 transporter [1].

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## References

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2. Synthesis of Natural Product-like Indeno[2,1-b]indole ... [sciencedirect.com]

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